![molecular formula C8H6FNO4 B2474033 5-Fluoro-2-nitrophenyl acetate CAS No. 655235-44-2](/img/structure/B2474033.png)
5-Fluoro-2-nitrophenyl acetate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Characterization
5-Fluoro-2-nitrophenyl acetate plays a significant role in chemical synthesis and structural characterization. For instance, it has been used in the synthesis of 2-(2,5-diamino phenyl)ethanol through a series of reactions starting from nitration of 3-fluorophenyl acetic acid. The synthesized compound has potential applications due to its diamino phenyl structure (Zhao De-feng, 2007).
Organometallic Compound Synthesis
The compound is also instrumental in the synthesis of new derivatives of organotellurium and organomercury compounds. These derivatives show significant antibacterial activity and have been studied computationally using Density Functional Theory (DFT) for their molecular structure and energy levels (R. H. Al-Asadi, M. K. Mohammed, H. K. Dhaef, 2020).
Bioreductive Activation in Prodrugs
5-Fluoro-2-nitrophenyl acetate derivatives have been synthesized for potential use as bioreductively activated prodrugs. These compounds have shown stability in various conditions and have the ability to release the parent drug upon mild chemical reduction, indicating their potential in targeted drug delivery systems (L. Hu, B. Liu, D. Hacking, 2000).
Functional Material Synthesis
The compound is used in the synthesis of functional materials like pyrrole 2,5-diamide clefts. These materials exhibit unique properties, such as deprotonation signaled by a color change when interacting with certain agents like fluoride, showing potential applications in sensing technologies (S. Camiolo, Philip A. Gale, M. Hursthouse, M. Light, 2003).
Pharmacological Studies
In pharmacological studies, derivatives of 5-Fluoro-2-nitrophenyl acetate have been synthesized and evaluated for their binding properties to nicotinic acetylcholine receptors. The studies involved in vitro and in vivo evaluations, indicating their potential in studying central nervous system disorders and addiction (P. Ondachi, Ana H Castro, C. Luetje, M. Damaj, S. Mascarella, H. Navarro, F. Carroll, 2012).
Safety and Hazards
properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-5(11)14-8-4-6(9)2-3-7(8)10(12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJRFFVOWQSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrophenyl acetate |
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